molecular formula C8H5ClN2OS2 B13705443 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B13705443
M. Wt: 244.7 g/mol
InChI Key: VIVLMKQXQDMAMR-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure with a chloro substituent at position 2, a methylthio group at position 4, and a carbaldehyde group at position 6. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidine derivatives . The reaction conditions often require heating in the presence of formic acid or other cyclizing agents to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folate metabolism, leading to disruption of nucleotide biosynthesis and cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H5ClN2S2C_7H_5ClN_2S_2 and a molecular weight of approximately 216.71 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC7H5ClN2S2
Molecular Weight216.71 g/mol
CAS Number176530-47-5

The biological activity of this compound is hypothesized to involve interactions with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can disrupt essential cellular processes in target organisms or cancer cells, potentially leading to cell death.

  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also inhibit bacterial growth by targeting specific enzymes or pathways within bacterial cells .
  • Anticancer Potential : The structural similarity to other thieno[3,2-d]pyrimidines indicates potential anticancer activity, possibly through the inhibition of kinases involved in cancer progression .

Antimicrobial Studies

A study on thieno[3,2-d]pyrimidine derivatives indicated that modifications at specific positions on the ring could enhance antibacterial activity. For example, compounds with electron-withdrawing groups at the C-4 position demonstrated increased efficacy against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of 0.96 μg/mL against A431 vulvar epidermal carcinoma cells for a related compound, indicating promising anticancer properties .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of thieno[3,2-d]pyrimidine derivatives.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Compounds showed significant inhibition zones compared to control groups, particularly against Staphylococcus aureus.
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects on A431 cells.
    • Method : MTT assay to determine cell viability after treatment with varying concentrations.
    • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Properties

Molecular Formula

C8H5ClN2OS2

Molecular Weight

244.7 g/mol

IUPAC Name

2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2OS2/c1-13-7-6-5(10-8(9)11-7)2-4(3-12)14-6/h2-3H,1H3

InChI Key

VIVLMKQXQDMAMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1SC(=C2)C=O)Cl

Origin of Product

United States

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